4-(Ethylsulfanyl)piperidine
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Overview
Description
4-(Ethylsulfanyl)piperidine is a heterocyclic organic compound that features a piperidine ring substituted with an ethylsulfanyl group at the fourth position. Piperidine derivatives are known for their significant roles in medicinal chemistry, synthetic chemistry, and bio-organic chemistry . The presence of the ethylsulfanyl group can impart unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethylsulfanyl)piperidine typically involves the substitution of a piperidine derivative with an ethylsulfanyl group. One common method is the reaction of piperidine with ethylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Scale-up procedures often require rigorous control of reaction parameters to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions: 4-(Ethylsulfanyl)piperidine can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethylsulfanyl group, yielding piperidine.
Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Piperidine.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-(Ethylsulfanyl)piperidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(Ethylsulfanyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The ethylsulfanyl group can influence the compound’s binding affinity and selectivity towards these targets. Pathways involved may include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways .
Comparison with Similar Compounds
4-(Methylsulfanyl)piperidine: Similar structure but with a methylsulfanyl group instead of ethylsulfanyl.
4-(Phenylsulfanyl)piperidine: Contains a phenylsulfanyl group, which can impart different chemical and biological properties.
4-(Butylsulfanyl)piperidine: Features a butylsulfanyl group, leading to variations in reactivity and applications.
Uniqueness: 4-(Ethylsulfanyl)piperidine is unique due to the specific influence of the ethylsulfanyl group on its chemical reactivity and biological activity. The ethylsulfanyl group can enhance the compound’s solubility, stability, and interaction with biological targets compared to other similar compounds .
Properties
Molecular Formula |
C7H15NS |
---|---|
Molecular Weight |
145.27 g/mol |
IUPAC Name |
4-ethylsulfanylpiperidine |
InChI |
InChI=1S/C7H15NS/c1-2-9-7-3-5-8-6-4-7/h7-8H,2-6H2,1H3 |
InChI Key |
SPYIEKJAYLMQDL-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1CCNCC1 |
Origin of Product |
United States |
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